molecular formula C31H35N5O8 B15170389 D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine CAS No. 644997-43-3

D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine

Cat. No.: B15170389
CAS No.: 644997-43-3
M. Wt: 605.6 g/mol
InChI Key: QRWYDVTZDTWVDW-TWJOJJKGSA-N
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Description

D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine is a synthetic tetrapeptide composed of D-configured amino acids. Its sequence includes D-phenylalanine (D-Phe), glycine (Gly), and two D-tyrosine (D-Tyr) residues, followed by a terminal glycine. The use of D-amino acids confers resistance to proteolytic degradation, enhancing its stability in biological systems compared to L-configured peptides . This compound is structurally characterized by:

  • Flexible glycine spacers, which may modulate conformational dynamics.
  • Hydrogen-bonding capacity from peptide bonds and hydroxyl/amino groups, critical for molecular recognition.

Properties

CAS No.

644997-43-3

Molecular Formula

C31H35N5O8

Molecular Weight

605.6 g/mol

IUPAC Name

2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid

InChI

InChI=1S/C31H35N5O8/c32-24(14-19-4-2-1-3-5-19)29(42)33-17-27(39)35-26(16-21-8-12-23(38)13-9-21)31(44)36-25(30(43)34-18-28(40)41)15-20-6-10-22(37)11-7-20/h1-13,24-26,37-38H,14-18,32H2,(H,33,42)(H,34,43)(H,35,39)(H,36,44)(H,40,41)/t24-,25-,26-/m1/s1

InChI Key

QRWYDVTZDTWVDW-TWJOJJKGSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)N[C@H](CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The initial amino acid (D-phenylalanine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (glycine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for D-tyrosine and D-tyrosine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine can undergo various chemical reactions, including:

    Oxidation: The tyrosine residues can be oxidized to form dityrosine cross-links.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracetic acid under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) under neutral pH.

    Substitution: N-hydroxysuccinimide (NHS) esters for amine group modifications.

Major Products Formed

    Oxidation: Formation of dityrosine cross-links.

    Reduction: Cleavage of disulfide bonds.

    Substitution: Modified peptides with functional groups attached to amino acid side chains.

Scientific Research Applications

D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug delivery and as a scaffold for peptide-based drugs.

    Industry: Utilized in the development of biomaterials and as a component in diagnostic assays.

Mechanism of Action

The mechanism of action of D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Sequence Analysis

The following table compares D-Phenylalanylglycyl-D-tyrosyl-D-tyrosylglycine with two related peptides from the evidence:

Property This compound D-Alanyl-D-alanylglycyl-D-tyrosyl- Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl
Sequence D-Phe-Gly-D-Tyr-D-Tyr-Gly D-Ala-D-Ala-Gly-D-Tyr Gly-D-Phe-D-Tyr-D-Trp
Molecular Weight ~630 g/mol* ~500 g/mol† 718.31 g/mol
Hydrogen Bond Donors 8 (estimated) 6 8
Hydrogen Bond Acceptors 8 (estimated) 7 8
Rotatable Bonds ~15 10 17
Key Residues D-Phe, D-Tyr×2 D-Ala×2, D-Tyr D-Phe, D-Tyr, D-Trp

*Estimated based on sequence; †Approximated from structural data.

Key Observations :

  • In contrast, the D-Trp in introduces indole functionality, which may improve fluorescence properties or serotonin receptor binding.
  • Flexibility : The high rotatable bond count in (17 vs. ~15 in the target) suggests greater conformational flexibility, possibly affecting membrane permeability or entropic penalties during binding.
  • Hydrogen Bonding : All three peptides exhibit similar hydrogen-bonding capacity, but the target’s terminal glycine may reduce steric hindrance at the C-terminus.

Functional Implications of Structural Differences

(i) Comparison with D-Alanyl-D-alanylglycyl-D-tyrosyl-
  • The replacement of D-Ala with D-Phe and D-Tyr in the target compound increases aromaticity, which could enhance interactions with hydrophobic pockets in proteins (e.g., albumin binding or amyloid aggregation inhibition).
  • The absence of D-Ala may reduce bacterial cell wall mimicry, a common feature of D-Ala-containing peptides in antibiotic design.
(ii) Comparison with Glycyl-D-phenylalanyl-D-tyrosyl-D-tryptophyl
  • The substitution of D-Trp in with a second D-Tyr in the target peptide alters electronic properties. D-Trp’s indole group is a stronger fluorophore and electron-rich, whereas D-Tyr’s phenol group offers redox activity.
  • The terminal glycine in the target peptide may improve solubility compared to the D-Trp-terminated peptide in , which is more hydrophobic.

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